molecular formula C11H15ClFNO B13320952 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

Katalognummer: B13320952
Molekulargewicht: 231.69 g/mol
InChI-Schlüssel: KIONQALIVJIXFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Eigenschaften

Molekularformel

C11H15ClFNO

Molekulargewicht

231.69 g/mol

IUPAC-Name

4-[(3-chloro-2-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI-Schlüssel

KIONQALIVJIXFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNCC1=C(C(=CC=C1)Cl)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.